![molecular formula C15H23N3 B12347365 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole ring. This is followed by alkylation reactions to introduce the 2-methylpropyl and propan-1-amine groups. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
化学反应分析
Types of Reactions
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzimidazole ring and the amine group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may involve solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzimidazole compounds.
科学研究应用
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical structure.
作用机制
The mechanism of action of 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The amine group may participate in hydrogen bonding or ionic interactions, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
2-methyl-1-propanamine: A simpler amine compound with similar structural features but lacking the benzimidazole ring.
2-methyl-1H-benzimidazole: Contains the benzimidazole ring but lacks the propan-1-amine group.
1-propanamine, 2-methyl-N-(2-methylpropyl): Similar in structure but with different substituents on the benzimidazole ring.
Uniqueness
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine is unique due to its combination of the benzimidazole ring and the propan-1-amine group, which imparts distinct chemical and biological properties
属性
分子式 |
C15H23N3 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
2-methyl-1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C15H23N3/c1-10(2)9-18-13-8-6-5-7-12(13)17-15(18)14(16)11(3)4/h5-8,10-11,14H,9,16H2,1-4H3 |
InChI 键 |
QADQCKCDAZCMNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


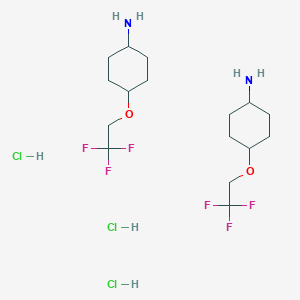
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)
![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)
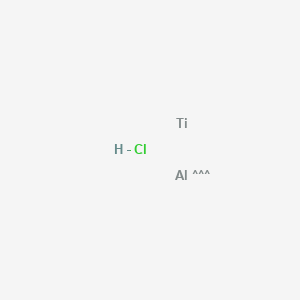

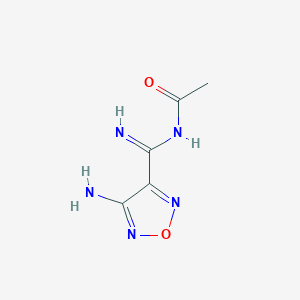
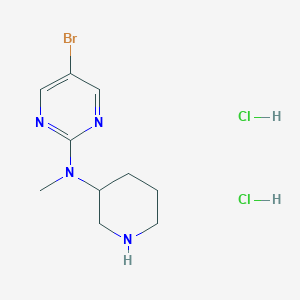
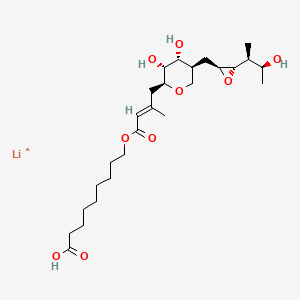
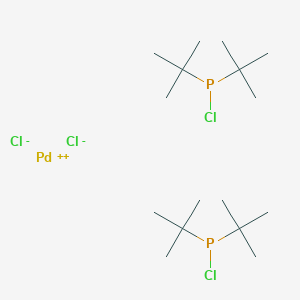
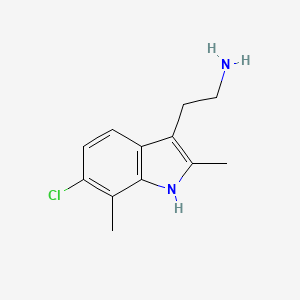
![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)
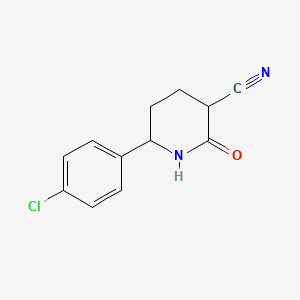
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
